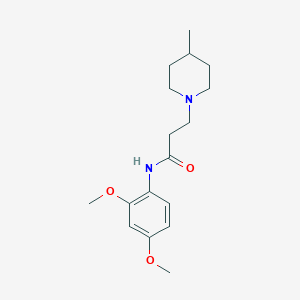
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as NPC-15437, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPC-15437 belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine is not fully understood. However, it has been found to modulate the activity of certain enzymes and receptors in the brain, such as acetylcholinesterase and NMDA receptors. 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain.
Biochemical and Physiological Effects:
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been found to reduce inflammation and oxidative stress in various tissues, including the brain and liver. Additionally, 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been found to have low toxicity and is well-tolerated by animals. However, one limitation of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine. One area of interest is the development of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the exact mechanism of action of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine and to determine its efficacy in human clinical trials. Additionally, research on the anti-inflammatory and anti-tumor properties of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine may lead to the development of novel treatments for various inflammatory and cancerous conditions.
Métodos De Síntesis
The synthesis of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the reaction between 1-naphthylmethylamine and pyrrolidine-1-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine in its pure form.
Aplicaciones Científicas De Investigación
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to exhibit a range of potential therapeutic applications. It has been studied extensively for its neuroprotective properties and has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.
Propiedades
Nombre del producto |
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine |
|---|---|
Fórmula molecular |
C21H26N2O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
[1-(naphthalen-1-ylmethyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C21H26N2O/c24-21(23-13-3-4-14-23)19-10-6-12-22(16-19)15-18-9-5-8-17-7-1-2-11-20(17)18/h1-2,5,7-9,11,19H,3-4,6,10,12-16H2 |
Clave InChI |
NDBPMLBDIHPRNW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)

![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-[(4-Bromophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248995.png)

![2-(4-Bromophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248997.png)
![1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248998.png)
![1-(4-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249000.png)


![1-[(3-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B249006.png)
![1-[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B249009.png)
![1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B249010.png)